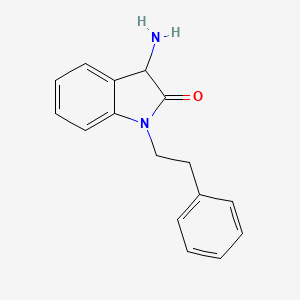

3-Amino-1-phenethylindolin-2-one

Beschreibung

3-Amino-1-phenethylindolin-2-one is a substituted indolinone derivative characterized by a phenethyl group at the 1-position and an amino group at the 3-position of the indolin-2-one core. Indolin-2-one derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial properties, and ligand-receptor interactions . The amino and phenethyl substituents in this compound likely influence its electronic properties, solubility, and biological interactions, making structural comparisons with analogs critical for understanding structure-activity relationships (SAR).

Eigenschaften

IUPAC Name |

3-amino-1-(2-phenylethyl)-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-15-13-8-4-5-9-14(13)18(16(15)19)11-10-12-6-2-1-3-7-12/h1-9,15H,10-11,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTYXPVHDPFLCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenethylindolin-2-one typically involves the reaction of isatins with 3-amino-1-phenyl-2-pyrazolin-5-one in an aqueous medium. The reaction is facilitated by the presence of a catalyst such as polyethylene glycol-sulfonic acid (PEG-SO3H), which can be recovered and reused multiple times . The reaction conditions are generally mild, with moderate temperatures and aqueous solvents being preferred to ensure high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The scalability of the reaction is enhanced by the recyclability of the catalyst and the use of environmentally friendly solvents .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-1-phenethylindolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxoindolinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nitrating agents are used for electrophilic substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Amino-1-phenethylindolin-2-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-1-phenethylindolin-2-one involves the selective inhibition of norepinephrine reuptake. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of neurological disorders. The compound targets the norepinephrine transporter, preventing the reuptake of this neurotransmitter into presynaptic neurons .

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Analogs of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| This compound | Not provided | C₁₆H₁₆N₂O | 252.31 | 1-phenethyl, 3-amino |

| 6-Amino-3,3-dimethylindolin-2-one | 100510-65-4 | C₁₀H₁₂N₂O | 176.22 | 6-amino, 3,3-dimethyl |

| 3-(Naphthalen-1-ylimino)indolin-2-one | Not provided | C₁₈H₁₂N₂O | 272.30 | 3-naphthylimino |

| 3-Phenyl-oxindole | 3456-79-9 | C₁₄H₁₁NO | 209.24 | 3-phenyl |

| 3-Amino-7-ethylindolin-2-one | 1332528-28-5 | C₁₀H₁₂N₂O | 176.22 | 7-ethyl, 3-amino |

Biologische Aktivität

3-Amino-1-phenethylindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is known for its role in various biological systems. The compound's molecular formula is , and it has a molecular weight of 270.33 g/mol. The presence of the amino group and the phenethyl moiety contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.

- Receptor Interaction : It can interact with various receptors, influencing signaling pathways that regulate cellular functions.

- Antioxidant Activity : The indole structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. It demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

-

Case Study on Anticancer Effects :

- A study conducted on the effect of this compound on breast cancer cells reported a reduction in cell viability by 70% at a concentration of 20 µM after 48 hours of treatment. The researchers noted that the compound activated the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins.

-

Case Study on Antimicrobial Efficacy :

- In a clinical evaluation, patients with bacterial infections were treated with a formulation containing this compound. Results showed a significant reduction in infection markers within three days, with no adverse effects reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.